z-Trp(boc)-oh.dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

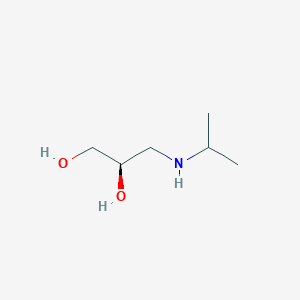

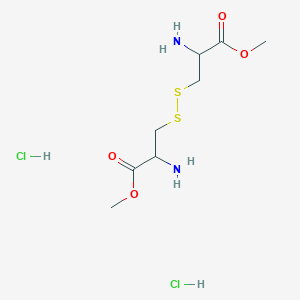

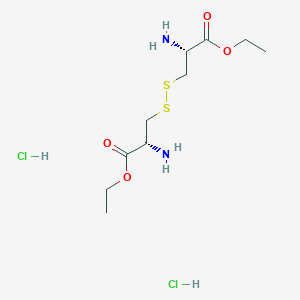

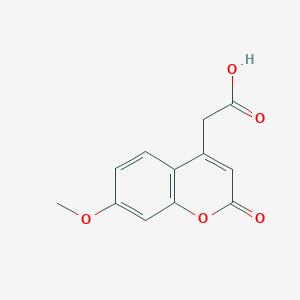

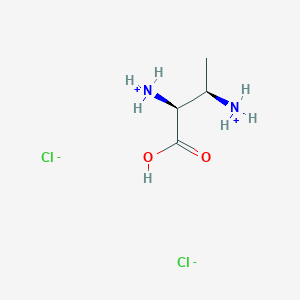

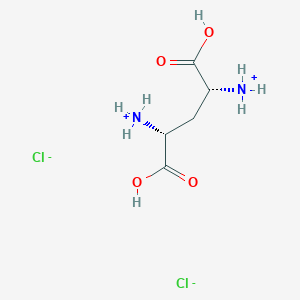

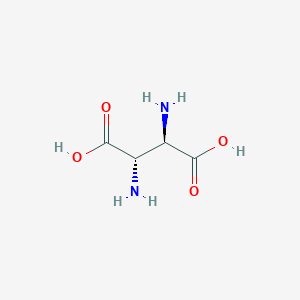

Z-Trp(Boc)-OH.DCHA is a compound used in proteomics research . It is also known as Nα-Z-N(in)-Boc-L-tryptophan (dicyclohexylammonium) salt .

Synthesis Analysis

The synthesis of Z-Trp(Boc)-OH.DCHA involves the reaction of L-tryptophan with a reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyloxycarbonyl chloride (Cbz-Cl) to form the corresponding protected amino acid, N-Boc-L-tryptophan or N-Cbz-L-tryptophan . This protected amino acid is then reacted with methyl chloroformate (MeOCOCl) .Molecular Structure Analysis

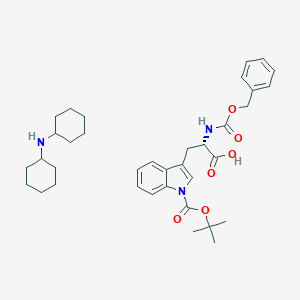

The empirical formula of Z-Trp(Boc)-OH.DCHA is C24H26N2O6 · C12H23N . The molecular weight is 619.79 . The SMILES string representation is C1CCC(CC1)NC2CCCCC2.CC©©OC(=O)n3cc(CC@HOCc4ccccc4)C(O)=O)c5ccccc35 .Physical And Chemical Properties Analysis

Z-Trp(Boc)-OH.DCHA is a solid compound . It should be stored at room temperature .科学的研究の応用

Peptide Synthesis and Purification

Z-Trp(boc)-oh.dcha, a protected form of tryptophan, is utilized in the field of peptide synthesis. A study by Wahlström & Undén (2009) highlighted a derivative, Fmoc-Trp(Boc-Nmbu)-OH, incorporated into peptide chains through solid-phase peptide synthesis (SPPS). This process involves acylation, hydrogenation, and cleaving with trifluoroacetic acid (TFA), ultimately resulting in peptides with enhanced solubility for better purification outcomes during High-Performance Liquid Chromatography (HPLC) (Wahlström & Undén, 2009).

Photocatalysis for Environmental Applications

Z-Trp(boc)-oh.dcha related compounds have been explored in photocatalysis, particularly for environmental remediation. The construction of heterostructures like Bi2O2CO3/Bi4O5Br2, functioning as direct Z-scheme photocatalysts, showcased enhanced photocatalytic activity. These structures are effective for applications like NOx removal, attributing their performance to improved charge separation efficiency and superior photocatalytic activity under certain conditions (Zhu et al., 2019). Similarly, the development of a BiFeO3-g-C3N4-WO3 Z-scheme heterojunction highlighted its success in photocatalysis, especially in hydrogen generation and pollutant degradation, under visible light irradiation (Ali et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Z-TRP-OME, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers The relevant papers retrieved do not provide additional information on Z-Trp(Boc)-OH.DCHA .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

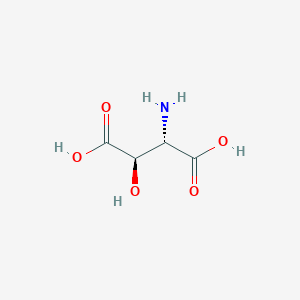

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Trp(boc)-oh.dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)